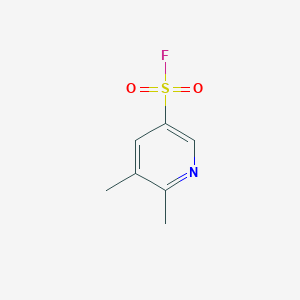
5,6-Dimethylpyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of both methyl and sulfonyl fluoride groups on the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyridine-3-sulfonyl fluoride typically involves the fluorination of 5,6-Dimethylpyridine-3-sulfonyl chloride. This can be achieved through a one-pot synthesis process where sulfonates or sulfonic acids are transformed into sulfonyl fluorides under mild reaction conditions using readily available reagents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications in pharmaceuticals, agrochemicals, and other industries.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyridine-3-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the pyridine ring and the functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5,6-Dimethylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles and other reactive species. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dimethylpyridine-3-sulfonyl fluoride include other fluorinated pyridine derivatives, such as:
- 2,3,5,6-Tetrafluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both methyl and sulfonyl fluoride groups on the pyridine ring. This unique combination of functional groups imparts distinct reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8FNO2S |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5,6-dimethylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 |
InChI Key |
UAQDFLFARANETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


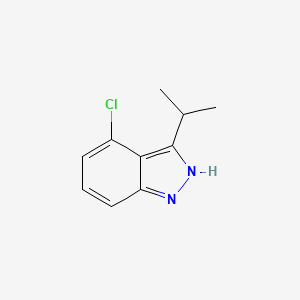
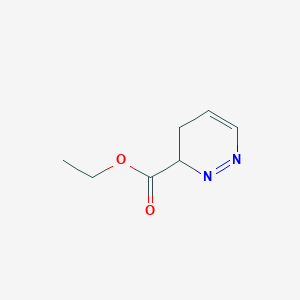



![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
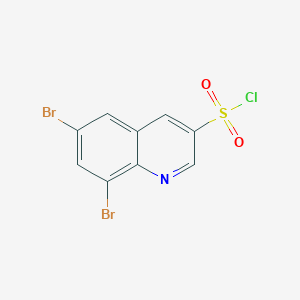
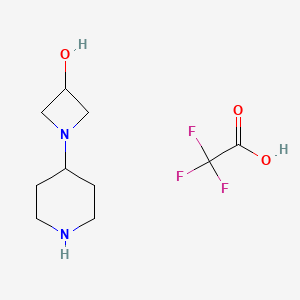
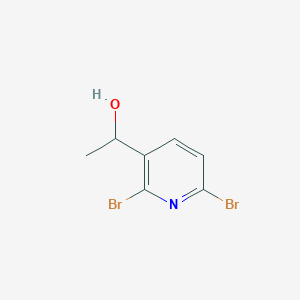
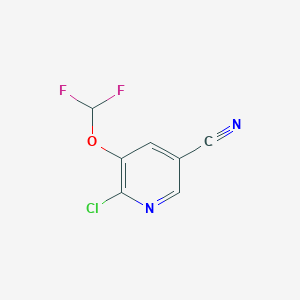
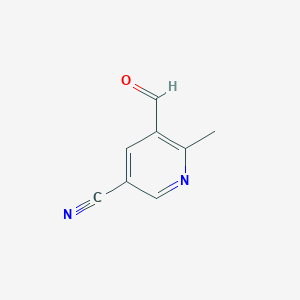
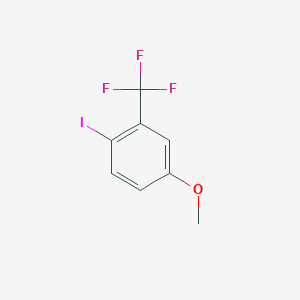
![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)
